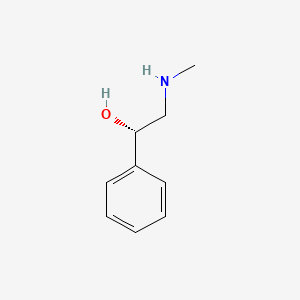
(+)-Halostachine
Vue d'ensemble
Description
(+)-Halostachine is an alkaloid molecule found in the plant species Halostachys caspica. It is a naturally occurring compound that is known to have a wide range of pharmacological effects on the human body. It has been studied for its potential to treat a variety of conditions, including depression, anxiety, and pain.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Enantiospecific Synthesis : Research has demonstrated the enantiospecific synthesis of (+)-Halostachine, focusing on achieving high stereochemical purity. This process is crucial for creating substances with specific chirality, an important aspect in chemical and pharmaceutical industries. For instance, Solladié-Cavallo et al. (1992) achieved a three-step synthesis of an enantiomerically pure Halostachine analogue from η6 (o-tolualdehyde)-chromium-tricarbonyl (Solladié-Cavallo, Quazzotti, Colonna, Manfredi, Fischer, & DeCian, 1992).
Structural Analysis Using X-Ray : The structural details of Halostachine analogues have been confirmed using X-ray crystallography. This technique provides a deep understanding of the molecular structure and is essential for drug design and material science applications (Solladié-Cavallo et al., 1992).
Molecular Interactions and Bonding
- Halogen Bonding : The study of halogen bonding, as seen in compounds like Halostachine, offers insights into molecular interactions. Understanding these interactions is crucial for areas like biomolecular recognition and drug design. Cavallo et al. (2016) provide an extensive review of halogen bonding, indicating its significance in diverse fields such as material sciences and pharmacology (Cavallo, Metrangolo, Milani, Pilati, Priimagi, Resnati, & Terraneo, 2016).
Applications in Medicinal Chemistry
Designing Novel Compounds : Research into Halostachine and its analogues contributes to the design of novel compounds in medicinal chemistry. The ability to manipulate the molecular structure of Halostachine analogues enhances the development of new pharmaceutical agents with specific therapeutic properties (Solladié-Cavallo & Bencheqroun, 1991).
Stereochemistry in Drug Synthesis : The stereochemistry of Halostachine is pivotal in drug synthesis. Studies like that of Coote et al. (1989) highlight the role of stereochemistry in the synthesis of complex pharmaceuticals, demonstrating the synthesis of tetrahydroisoquinoline from Halostachine (Coote, Davies, Middlemiss, & Naylor, 1989).
Mécanisme D'action
Mode of Action
Typically, a compound interacts with its target, such as a receptor or enzyme, leading to a cascade of biochemical events that result in the compound’s effects .
Biochemical Pathways
Many compounds exert their effects by influencing key biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body
Result of Action
Typically, the result of a compound’s action can range from changes in cell signaling pathways to alterations in cellular function .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature and pH can affect a compound’s stability and its interaction with its target . .
Analyse Biochimique
Biochemical Properties
(+)-Halostachine plays a significant role in biochemical reactions, particularly in the modulation of adrenergic receptors. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. By inhibiting MAO, this compound increases the levels of neurotransmitters like norepinephrine and dopamine . Additionally, it interacts with proteins such as adrenergic receptors, enhancing their activity and leading to increased sympathetic nervous system responses .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways by binding to adrenergic receptors, leading to the activation of downstream signaling cascades . This activation results in increased cyclic AMP (cAMP) levels, which in turn modulate gene expression and cellular metabolism . This compound also impacts cellular metabolism by enhancing glucose uptake and glycogenolysis, providing cells with increased energy availability .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with adrenergic receptors. By binding to these receptors, it activates G-protein coupled receptor (GPCR) signaling pathways, leading to the activation of adenylate cyclase and subsequent increase in cAMP levels . This elevation in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in changes in gene expression and cellular function . Additionally, this compound inhibits MAO, preventing the breakdown of monoamines and prolonging their effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been shown to enhance cellular function, particularly in terms of increased energy metabolism and improved cell signaling . Prolonged exposure may also lead to receptor desensitization and reduced responsiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances sympathetic nervous system activity, leading to increased heart rate and blood pressure . Moderate doses improve cognitive function and physical performance by increasing neurotransmitter levels . High doses of this compound can result in toxic effects, including hypertension, tachycardia, and potential neurotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of monoamines. It interacts with enzymes such as MAO and catechol-O-methyltransferase (COMT), influencing the breakdown and clearance of neurotransmitters . By inhibiting MAO, this compound increases the levels of monoamines, thereby enhancing their physiological effects . Additionally, it affects metabolic flux by promoting glycogenolysis and increasing glucose availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as norepinephrine transporters (NET) and dopamine transporters (DAT), facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific compartments, such as synaptic vesicles, where it exerts its effects on neurotransmitter release . The compound’s distribution is influenced by its affinity for adrenergic receptors and its ability to cross cell membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in synaptic vesicles and adrenergic nerve terminals, where it modulates neurotransmitter release . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is crucial for its role in modulating adrenergic signaling and neurotransmitter levels.
Propriétés
IUPAC Name |
(1S)-2-(methylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYHONEGJTYQV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65058-52-8 | |
| Record name | Halostachine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HALOSTACHINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPI3LS233B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (+)-Halostachine and where is it found?
A1: this compound, also known as (S)-(+)-N-methyl-1-phenylethanolamine, is a naturally occurring chiral β-hydroxy-β-phenylethylamine alkaloid. [, ] It is found as a constituent in several plant species, notably in tall fescue (Festuca arundinacea) [, , ], a type of grass often used for grazing livestock.
Q2: What is the role of this compound in tall fescue toxicity?
A2: While this compound itself has been shown to have mild sympathomimetic properties in sheep and guinea pigs, its role in tall fescue toxicity is not fully understood. [] Research suggests that while present in significant amounts in ryegrass seedlings, it does not independently cause ryegrass staggers, a neurological condition observed in livestock grazing on these plants. [] Toxicity has been primarily attributed to other alkaloids, like perloline and ergovaline, which are also present in endophyte-infected tall fescue. []
Q3: Can this compound be synthesized in the laboratory?
A4: Yes, several enantiospecific synthetic routes for this compound have been developed. [, , , , ] These strategies often utilize chiral starting materials like (+)-(S)-2-methylamino-1-phenylethanol [, ], (−)-8-phenylmenthol [, ] or involve the use of arene chromium tricarbonyl chemistry for stereoselective transformations. [, ]
Q4: What are the potential applications of this compound in organic synthesis?
A5: this compound serves as a valuable chiral building block in the synthesis of various enantiomerically pure compounds. For instance, it has been utilized in the preparation of (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a compound with potential pharmacological interest. [, ] Additionally, its derivatives have been explored in the synthesis of biologically relevant molecules such as 1-aryl-1,2,4,5-tetrahydrobenzazepines. [, , , ]
Q5: Are there any analytical techniques for detecting and quantifying this compound?
A6: While specific details on validated analytical methods for this compound are limited in the provided research, it is likely detectable and quantifiable using common techniques for alkaloid analysis. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying alkaloids in complex mixtures and could be applied to this compound. []
Q6: Has this compound been investigated for its vasoactive properties?
A7: Yes, at least one study investigated the vasoactive potential of this compound in cattle. [, ] Further research is needed to fully understand its mechanism of action and potential implications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane](/img/structure/B1659342.png)
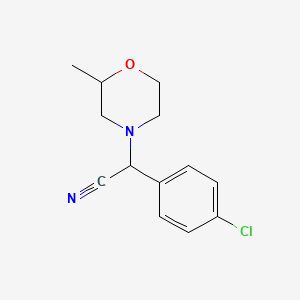
![7-Methoxy-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1659348.png)
![1,4-Dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B1659349.png)
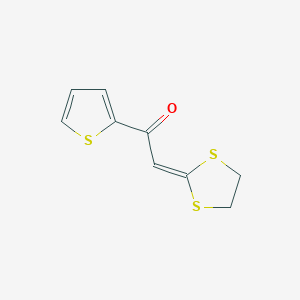
![1,5-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B1659352.png)
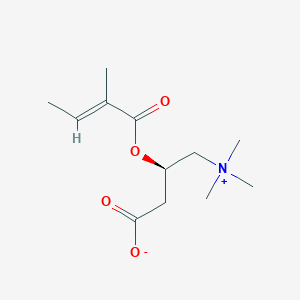
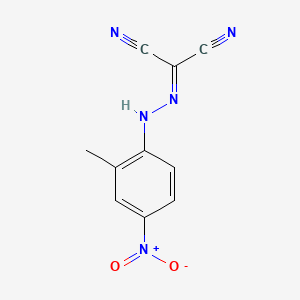
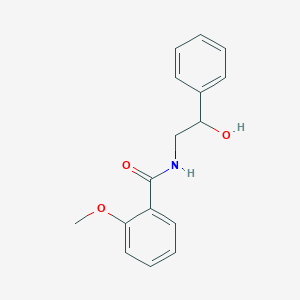
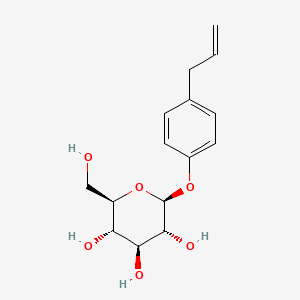
![N-(2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B1659360.png)
![2-Naphthalenol, 1-[(3-nitrophenyl)azo]-](/img/structure/B1659361.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659363.png)
![1-[4-(3,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659364.png)
